“Methyl 3-(3-boronobenzamido)propionate” is a chemical compound with the CAS Number: 957034-72-9 and the molecular formula: C11H14BNO5 . It is extensively used in scientific research and exhibits remarkable properties that enable its application in various fields, including medicinal chemistry, materials science, and organic synthesis.
Methyl 3-(3-boronobenzamido)propionate, also known as Methyl 3-(3-boronobenzamido)propanoate, is an organic compound characterized by the presence of a carboxylic acid amide group (benzamide) linked to a propionate ester. Its molecular formula is CHBNO, and it has a CAS Number of 957034-72-9. The incorporation of boron within its structure suggests that this compound belongs to the class of organoboron compounds, which are of significant interest in medicinal chemistry due to their unique reactivity and ability to form stable complexes with various biological molecules .
The structure of Methyl 3-(3-boronobenzamido)propionate features a benzamide moiety connected to a propionate ester chain, which imparts potential for diverse interactions with other molecules. The presence of both amide and ester functional groups enhances its reactivity profile, making it suitable for various synthetic applications.
While specific biological activity data for Methyl 3-(3-boronobenzamido)propionate is limited, organoboron compounds generally exhibit diverse biological properties. They have been explored for their potential in:
The synthesis of Methyl 3-(3-boronobenzamido)propionate typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented, general methods may include:
Methyl 3-(3-boronobenzamido)propionate has potential applications in various fields:
Interaction studies involving Methyl 3-(3-boronobenzamido)propionate are crucial for understanding its biological and chemical behavior. Potential studies may include:
Methyl 3-(3-boronobenzamido)propionate shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 3-(3-bromophenyl)propionate | Contains a bromine atom instead of boron | Exhibits different reactivity due to halogen presence |
| Methyl 4-(4-boronophenyl)butanoate | Boron attached to a different aromatic ring | Offers distinct electronic properties |
| Methyl 2-(2-boronoethyl)benzoate | Boron linked to an ethylene group | Potential for different coupling reactions |
| Methyl 2-(2-nitrophenyl)propanoate | Contains a nitro group instead of boron | Different polar characteristics affecting solubility |
Methyl 3-(3-boronobenzamido)propionate is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry, making it an interesting subject for further research and development .
Methyl 3-(3-boronobenzamido)propionate represents a distinctive organoboron compound with the molecular formula C₁₁H₁₄BNO₅ [1] [2] [3]. The compound is officially registered under CAS number 957034-72-9, establishing its unique chemical identity in chemical databases [1] [2] [4]. The molecular weight is consistently reported as 251.04-251.05 grams per mole across multiple sources [1] [3]. The compound is catalogued in PubChem under CID 44118559, with the MDL number MFCD09475827 providing additional database identification [1] [4] [5].
The International Union of Pure and Applied Chemistry nomenclature designates this compound as [3-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid [4] [5]. Alternative synonyms include methyl 3-(3-boronobenzoylamino)propionate and 3-[(3-methoxy-3-oxopropyl)carbamoyl]benzeneboronic acid [5] [6]. The compound exists as a solid at room temperature and requires storage under sealed, dry conditions with long-term preservation recommended at 2-8°C [3] [7].
Table 1: Basic Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₄BNO₅ | [1] [2] [3] |
| Molecular Weight (g/mol) | 251.04-251.05 | [1] [3] |
| CAS Registry Number | 957034-72-9 | [1] [2] [4] |
| PubChem CID | 44118559 | [1] [8] |
| MDL Number | MFCD09475827 | [4] [5] |
| SMILES | B(c1cccc(c1)C(=O)NCCC(=O)OC)(O)O | [5] |
| InChI Key | HOSNWHARMRFHGM-UHFFFAOYSA-N | [5] |
The stereochemical characteristics of methyl 3-(3-boronobenzamido)propionate are fundamentally influenced by the trigonal planar geometry around the boron center [9]. Boronic acids typically adopt a trigonal planar configuration with the boron atom being sp² hybridized and possessing a vacant p-orbital [10] [9]. This electronic configuration contributes to the Lewis acidic nature of the compound and its ability to form tetrahedral complexes under appropriate conditions [10].
The compound does not possess traditional chiral centers; however, the presence of the boronic acid functional group introduces potential for dynamic stereochemical behavior [11]. Recent investigations into boron-stereogenic compounds demonstrate that organoboron derivatives can exhibit configurational stability under specific conditions, particularly when the boron atom is incorporated into tetrahedral complexes [11] [12]. The stereochemical stability of such systems depends on factors including the electronegativity and steric effects of substituents directly bonded to the boron atom [12].
Conformational isomerism represents a significant aspect of this compound's stereochemistry [13] [14]. The propyl chain linking the amide and ester functionalities allows for multiple rotational conformers around the carbon-carbon and carbon-nitrogen bonds [13]. The barrier to rotation around the amide bond is typically elevated due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl π system [14].
The benzene ring adopts a planar configuration, and the meta-substitution pattern of the boronic acid group relative to the benzamide substituent eliminates potential atropisomerism that might occur in ortho-substituted analogs [15]. Computational studies on similar benzamide derivatives indicate that the most stable conformations minimize steric interactions while maximizing favorable electronic interactions [16] [14].
Methyl 3-(3-boronobenzamido)propionate contains five distinct functional groups that collectively determine its chemical properties and reactivity profile [17] [18] [19]. The boronic acid functional group (-B(OH)₂) represents the most distinctive structural feature, conferring Lewis acidic properties and enabling reversible covalent complex formation with diols and other Lewis bases [20]. Boronic acids typically exhibit pKa values around 9, but can form tetrahedral boronate complexes with reduced pKa values of approximately 7 [20].
The benzamide functionality constitutes the central structural framework, comprising both aromatic and amide components [21] [22]. The amide group (R-CO-NH-) exhibits characteristic polar properties due to the carbonyl functionality and nitrogen atom, enabling hydrogen bonding interactions [21]. The benzene ring provides a planar aromatic system with delocalized π electrons, contributing to the overall structural rigidity [23].
The methyl ester functional group (-COOCH₃) at the propionate terminus introduces hydrophobic characteristics while maintaining the carbonyl functionality [23]. Ester groups exhibit trigonal planar geometry around the carbonyl carbon with some degree of resonance stabilization involving the non-carbonyl oxygen atom [23].
The propyl chain (-CH₂CH₂-) serves as a flexible aliphatic linker connecting the amide and ester functionalities [18]. This saturated hydrocarbon bridge allows conformational flexibility while maintaining the spatial relationship between the functional groups [13].
Table 2: Functional Group Analysis
| Functional Group | Structure | Position | Key Properties |
|---|---|---|---|
| Boronic Acid | -B(OH)₂ | Meta position on benzene | Lewis acid, reversible complex formation |
| Benzamide | -CONH- | Central framework | Polar, hydrogen bonding capability |
| Methyl Ester | -COOCH₃ | Terminal position | Hydrophobic, resonance stabilization |
| Propyl Chain | -CH₂CH₂- | Linking segment | Flexible aliphatic connector |
| Aromatic Ring | C₆H₄- | Core structure | Planar π-electron system |
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of methyl 3-(3-boronobenzamido)propionate through analysis of both ¹H and ¹¹B nuclei [24] [25]. Boron-11 nuclear magnetic resonance spectroscopy represents a particularly valuable technique for organoboron compounds, with chemical shifts highly sensitive to the coordination environment and electronic properties of the boron center [26]. Tricoordinate boronic acids typically exhibit ¹¹B chemical shifts in the range of 20-40 parts per million downfield from boron trifluoride etherate, while coordination to Lewis bases results in significant upfield shifts [26].
Proton nuclear magnetic resonance analysis reveals characteristic resonances for the aromatic protons in the 7-8 parts per million region, with the meta-substitution pattern producing distinct coupling patterns [16]. The amide proton typically appears as a broad singlet around 5-7 parts per million due to exchange processes, while the methylene protons of the propyl chain exhibit characteristic multipicity patterns [16] [14].
Infrared spectroscopy provides definitive identification of the major functional groups present in the molecule [16] [27]. The boronic acid functionality exhibits characteristic broad absorption bands for the boron-oxygen hydroxyl stretches, typically appearing around 3300-3500 cm⁻¹ [24] [27]. The amide carbonyl stretch occurs in the region of 1650-1680 cm⁻¹, while the ester carbonyl appears at slightly higher frequency around 1735-1750 cm⁻¹ [16] [28].
The benzamide structure contributes additional infrared absorptions including aromatic carbon-carbon stretches around 1600 and 1500 cm⁻¹, and amide nitrogen-hydrogen bending modes near 1550-1650 cm⁻¹ [16]. The aromatic carbon-hydrogen stretches appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches occur at 2850-3000 cm⁻¹ [16].
Mass spectrometry analysis of organoboron compounds requires careful consideration of the unique fragmentation patterns and ionization behavior [29] [30] [31]. Boronic acids tend to form complex ion patterns due to their propensity for dehydration and boroxine formation under mass spectrometry conditions [29] [30]. The molecular ion peak appears at mass-to-charge ratio 251, with characteristic fragment ions resulting from loss of the methoxyl group (mass 31) and other typical fragmentation patterns [32].
Electrospray ionization mass spectrometry represents the preferred ionization method for boronic acid analysis, providing gentler ionization conditions that minimize unwanted chemical reactions [29] [33]. The compound can be successfully analyzed without derivatization, achieving detection limits in the nanogram range [33] [31].
Table 3: Characteristic Spectroscopic Data
| Technique | Key Absorptions/Shifts | Assignment |
|---|---|---|
| ¹¹B Nuclear Magnetic Resonance | 20-40 ppm | Tricoordinate boronic acid |
| ¹H Nuclear Magnetic Resonance | 7-8 ppm | Aromatic protons |
| Infrared | 3300-3500 cm⁻¹ | Boronic acid O-H stretch |
| Infrared | 1650-1680 cm⁻¹ | Amide carbonyl stretch |
| Infrared | 1735-1750 cm⁻¹ | Ester carbonyl stretch |
| Mass Spectrometry | m/z 251 | Molecular ion |
Crystallographic analysis of organoboron compounds provides detailed insight into molecular geometry, intermolecular interactions, and solid-state packing arrangements [34] [9]. Boronic acids typically exhibit trigonal planar geometry around the boron center with characteristic bond lengths and angles [9]. The boron-carbon bond length in aromatic boronic acids ranges from 1.55-1.59 Ångströms, while boron-oxygen bonds measure approximately 1.35-1.38 Ångströms in the tricoordinate state [9].
The planar geometry of the benzene ring constrains the overall molecular conformation, while the propyl chain adopts extended conformations to minimize steric interactions [13] [9]. Hydrogen bonding between boronic acid hydroxyl groups and amide functionalities contributes to crystal packing stability and influences the preferred molecular conformations [9].
Conformational analysis through computational methods reveals multiple low-energy conformations accessible through rotation around single bonds [13] [14]. The barrier to rotation around the amide bond is typically 10-15 kilocalories per mole due to partial double bond character, while rotation around aliphatic carbon-carbon bonds occurs with barriers of 2-4 kilocalories per mole [13] [35].
Intermolecular hydrogen bonding patterns in the crystal structure involve both the boronic acid hydroxyl groups and the amide functionality [9]. These interactions contribute to the formation of extended networks in the solid state, influencing physical properties such as melting point and solubility [9].
The tetrahedral character parameter, used to quantify deviations from ideal tetrahedral geometry, becomes relevant when the boronic acid forms coordination complexes [12]. The configurational stability of such complexes depends on the nature of the coordinating ligands and the steric environment around the boron center [12].
Table 4: Structural Parameters
| Parameter | Value | Description |
|---|---|---|
| B-C bond length | 1.55-1.59 Å | Aromatic carbon to boron |
| B-O bond length | 1.35-1.38 Å | Tricoordinate boronic acid |
| Amide rotation barrier | 10-15 kcal/mol | Partial double bond character |
| C-C rotation barrier | 2-4 kcal/mol | Aliphatic single bonds |
| Topological Polar Surface Area | 95.86 Ų | Computed molecular descriptor |
The synthesis of Methyl 3-(3-boronobenzamido)propionate requires a systematic approach that addresses the construction of multiple functional groups within a single molecular framework. This compound contains three distinct structural elements: a boronic acid functionality, a benzamide linkage, and a propionate ester group. The successful synthesis demands careful consideration of the reactivity patterns and compatibility of these diverse functional groups [1] [2].
The most viable synthetic approaches involve multi-step pathways that allow for the sequential introduction of each functional component. The primary strategies include amide bond formation through direct coupling reactions, boronic acid introduction via palladium-catalyzed processes, and ester formation through conventional esterification methods [3] [1]. Alternative approaches may employ convergent synthesis strategies where pre-formed building blocks are coupled together in the final steps [4] [5].
Table 1: General Synthetic Strategies
| Strategy | Key Reagents | Typical Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Amide Bond Formation | Carboxylic acid + Amine | Coupling agent/catalyst | 60-90 | Direct approach | Requires activation |
| Boronic Acid Introduction | Boronic acid reagents | Palladium catalysis | 50-80 | Versatile functionality | Sensitive to conditions |
| Ester Formation | Carboxylic acid + Alcohol | Acid catalyst | 70-95 | High efficiency | Equilibrium reaction |
| Multi-step Convergent Synthesis | Multiple building blocks | Sequential reactions | 40-70 | Flexible route design | Multiple steps |
The construction of the benzamide linkage represents a critical step in the synthesis. Direct amidation reactions between carboxylic acids and amines can be achieved through various coupling methodologies, including the use of traditional coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with 1-hydroxybenzotriazole (HOBt) [3]. These methods typically provide good to excellent yields while maintaining functional group compatibility.
The propionate ester functionality can be introduced through Fischer esterification, where the carboxylic acid is treated with methanol in the presence of an acid catalyst [6] [7]. This approach offers high atom economy and operational simplicity, making it particularly attractive for large-scale synthesis. The equilibrium nature of the reaction can be driven toward product formation through the removal of water or the use of excess alcohol [8].
The formation of carbon-nitrogen and carbon-carbon bonds in Methyl 3-(3-boronobenzamido)propionate can be significantly enhanced through the use of appropriate catalytic systems. Boronic acid catalysts have emerged as particularly effective tools for direct amidation reactions, offering advantages in terms of atom economy and environmental friendliness [1] [2] [9].
Organoboron catalysts, particularly electron-deficient arylboronic acids such as 3,5-bis(trifluoromethyl)phenylboronic acid, have demonstrated remarkable efficiency in promoting direct dehydrative amidation reactions [10] [11]. The mechanism involves the formation of dimeric boron-oxygen-boron (B-O-B) or boron-nitrogen-boron (B-N-B) intermediates that provide dual activation of both the carboxylic acid and amine components [2] [12].
Table 2: Catalytic Approaches for Bond Formation
| Catalyst Type | Specific Example | Mechanism | Temperature Range (°C) | Reaction Time (h) | Selectivity |
|---|---|---|---|---|---|
| Boronic Acid Catalysts | 3,5-bis(trifluoromethyl)phenylboronic acid | Lewis acid activation | 80-165 | 6-24 | Good |
| Palladium Catalysts | Pd(PPh3)4 | Oxidative addition/reductive elimination | 25-100 | 2-12 | Excellent |
| Acid Catalysts | Sulfuric acid | Protonation/nucleophilic attack | 60-140 | 4-16 | Moderate |
| Coupling Reagents | EDC/HOBt | Active ester formation | 0-25 | 1-6 | High |
The boronic acid-catalyzed amidation process operates through a complex mechanism that involves the formation of a catalytically active dimeric species [2] [12]. Recent mechanistic studies have revealed that the previously accepted monoacyloxyboron mechanism is insufficient to explain the observed reactivity patterns. Instead, the formation of dimeric B-X-B motifs (where X represents oxygen or nitrogen) appears to be crucial for effective catalysis [13] [2].
Palladium-catalyzed approaches offer additional opportunities for bond formation, particularly in the context of cross-coupling reactions that may be employed in the synthesis of aromatic components [14]. The versatility of palladium catalysis allows for the introduction of boronic acid functionalities through direct borylation reactions or through the coupling of pre-formed boronic acid derivatives [15].
The integration of cooperative catalysis systems, involving the combination of boronic acids with other Lewis basic components such as 4-(dimethylamino)pyridine N-oxide (DMAPO), has shown particular promise for challenging substrates [10]. These systems provide enhanced reactivity for sterically hindered carboxylic acids and amines, expanding the scope of accessible products.
The synthesis of Methyl 3-(3-boronobenzamido)propionate typically requires a multi-step approach due to the complexity of the target molecule and the need to introduce multiple functional groups in a controlled manner. The most effective strategies involve the careful orchestration of reaction sequences that minimize the formation of unwanted side products while maximizing overall efficiency [4] [5].
A representative synthetic pathway begins with the preparation of 3-boronobenzoic acid, which can be obtained through palladium-catalyzed borylation of 3-bromobenzoic acid or related halogenated precursors [14]. The borylation reaction typically employs bis(pinacolato)diboron as the boron source and proceeds through oxidative addition, transmetalation, and reductive elimination steps characteristic of palladium-catalyzed cross-coupling reactions [15].
The subsequent formation of the amide linkage can be achieved through direct coupling of 3-boronobenzoic acid with 3-aminopropanoic acid or its methyl ester [3] [1]. This transformation requires careful selection of coupling conditions to avoid interference from the boronic acid functionality. The use of boronic acid-tolerant coupling reagents or the temporary protection of the boronic acid as a cyclic ester may be necessary [16].
Alternative pathways may involve the initial formation of the benzamide linkage followed by the introduction of the boronic acid functionality. This approach offers the advantage of avoiding potential complications arising from boronic acid reactivity during the amidation step. The boronic acid can be introduced through palladium-catalyzed borylation of an aryl halide precursor in the later stages of the synthesis [14].
The final esterification step to form the methyl propionate moiety can be accomplished through Fischer esterification under acidic conditions [6] [7]. This reaction typically requires heating with methanol in the presence of a catalytic amount of sulfuric acid, with water removal to drive the equilibrium toward product formation [8].
The optimization of reaction conditions for the synthesis of Methyl 3-(3-boronobenzamido)propionate requires systematic investigation of multiple parameters that influence reaction efficiency, selectivity, and scalability. Modern approaches to reaction optimization employ statistical design of experiments (DoE) methodologies that allow for the simultaneous evaluation of multiple variables and their interactions [17] [18].
Temperature represents one of the most critical parameters affecting both reaction rate and selectivity. For boronic acid-catalyzed amidation reactions, temperatures in the range of 80-165°C are typically employed, with higher temperatures generally favoring increased reaction rates but potentially compromising selectivity [1] [11]. The optimal temperature for a given system depends on the specific substrate combination and catalyst employed.
Table 3: Reaction Conditions Optimization
| Parameter | Typical Range | Optimization Method | Impact on Yield | Impact on Selectivity |
|---|---|---|---|---|
| Temperature | 25-180°C | DoE/Screening | High | High |
| Pressure | 1-50 atm | Pressure studies | Medium | Low |
| Solvent | Various | Solvent screening | High | High |
| Catalyst Loading | 0.1-10 mol% | Loading studies | Medium | Medium |
| Reaction Time | 1-48 h | Kinetic studies | Medium | Low |
| Concentration | 0.1-2 M | Concentration studies | Medium | Medium |
Solvent selection plays a crucial role in determining reaction outcomes, particularly for heterogeneous systems involving boronic acids [1] [9]. Common solvents include toluene, xylene, and mesitylene for high-temperature reactions, while dichloromethane and tetrahydrofuran may be suitable for milder conditions. The choice of solvent affects not only the reaction rate but also the stability of intermediate species and the efficiency of water removal.
Catalyst loading optimization requires balancing economic considerations with reaction efficiency. While higher catalyst loadings generally improve reaction rates, they also increase costs and may complicate product purification. Typical loadings for boronic acid catalysts range from 5-20 mol%, though some highly active systems may function effectively at lower loadings [1] [9].
The use of molecular sieves as drying agents is particularly important for equilibrium reactions such as amidation and esterification. The pore size of molecular sieves can significantly impact reaction outcomes, with 3-5 Å sieves being most commonly employed [13]. The pre-stirring of the catalyst with the carboxylic acid component in the presence of molecular sieves for 15-30 minutes prior to amine addition has been shown to improve yields significantly [2] [12].
The transition from laboratory-scale synthesis to industrial production of Methyl 3-(3-boronobenzamido)propionate presents numerous challenges that must be addressed through careful process design and optimization. These challenges encompass technical, economic, and safety considerations that become increasingly important as production scales increase [19] [20].
Heat management represents a critical challenge in large-scale synthesis, particularly for exothermic reactions such as amidation. The efficient removal of reaction heat becomes increasingly difficult as reactor size increases, necessitating the use of advanced heat exchange systems and potentially requiring modifications to reaction conditions to maintain temperature control [21] [22]. The design of appropriate cooling systems and the selection of reaction vessels with adequate heat transfer capabilities are essential for successful scale-up.
Table 4: Industrial-Scale Production Challenges
| Challenge | Description | Impact Level | Mitigation Strategy |
|---|---|---|---|
| Scale-up Effects | Mixing and mass transfer changes | High | Process intensification |
| Heat Management | Heat removal at large scale | High | Efficient heat exchangers |
| Catalyst Cost | Expensive catalyst systems | Medium | Catalyst recycling |
| Waste Management | Solvent recovery needs | Medium | Green chemistry principles |
| Product Purity | Impurity control | High | Optimized purification |
| Process Safety | Handling hazardous reagents | High | Containment systems |
Mixing and mass transfer characteristics change significantly upon scale-up, often leading to reduced reaction efficiency and increased formation of side products [23]. The design of appropriate mixing systems, including the selection of impeller types and operating conditions, becomes crucial for maintaining reaction performance at industrial scale. Process intensification techniques, such as the use of microreactors or continuous flow systems, may offer advantages in terms of improved mixing and heat transfer [24] [25].
Catalyst cost and recovery represent significant economic considerations for industrial production. The use of expensive palladium catalysts or specialized boronic acid catalysts can substantially impact production costs [23]. Strategies for catalyst recovery and recycling, including the development of heterogeneous catalyst systems or the use of catalyst scavenging techniques, may be necessary to achieve economic viability.
Waste management and environmental considerations are increasingly important in industrial synthesis. The development of greener synthetic routes that minimize waste generation and reduce the use of hazardous solvents is essential for sustainable production [19]. This may involve the exploration of alternative reaction media, such as aqueous or bio-based solvents, or the implementation of solvent recovery and recycling systems.
Process safety considerations become paramount at industrial scale, particularly when handling boronic acids and other reactive intermediates. The development of appropriate containment systems, safety protocols, and emergency response procedures is essential for safe operation. The use of continuous flow processes may offer advantages in terms of reduced inventory of hazardous materials and improved process control [20] [26].